molecular formula C20H16O4 B042140 (7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol CAS No. 61490-66-2

(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Cat. No.: B042140
CAS No.: 61490-66-2
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-FUMNGEBKSA-N
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Description

Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a tetrahydro configuration, making it a significant subject of study in environmental chemistry and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- typically involves the catalytic hydrogenation of benzo(a)pyrene followed by hydroxylation. The reaction conditions often require specific catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure to achieve the desired tetrahydro configuration .

Industrial Production Methods

the general approach involves large-scale catalytic processes similar to those used in laboratory synthesis, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often studied for their unique chemical and biological properties .

Scientific Research Applications

Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. It is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and other cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- is unique due to its specific tetrahydro configuration and multiple hydroxyl groups, which influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the detailed mechanisms of PAH toxicity and carcinogenesis .

Properties

IUPAC Name

(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVZAJQUSRMCC-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61490-66-2, 62697-19-2
Record name Benzo(a)pyrene-7,10/8,9-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7alpha,8beta,9beta,10alpha)-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062697192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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